molecular formula C16H16N4O2S B2555149 N-(3-(1H-imidazol-1-yl)propyl)-4-(thiazol-2-yloxy)benzamide CAS No. 2034274-85-4

N-(3-(1H-imidazol-1-yl)propyl)-4-(thiazol-2-yloxy)benzamide

Cat. No. B2555149
CAS RN: 2034274-85-4
M. Wt: 328.39
InChI Key: MEXWFHCKQRUSBD-UHFFFAOYSA-N
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Description

The compound N-(3-(1H-imidazol-1-yl)propyl)-4-(thiazol-2-yloxy)benzamide is a benzamide derivative that is likely to possess biological activity due to the presence of the imidazole and thiazole moieties. These structural components are commonly found in compounds with various pharmacological properties, such as anticancer, antimicrobial, and anti-inflammatory activities .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the condensation of appropriate pharmacophores. For instance, Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized using microwave irradiation, which is a method that could potentially be adapted for the synthesis of N-(3-(1H-imidazol-1-yl)propyl)-4-(thiazol-2-yloxy)benzamide . Additionally, the synthesis of related compounds, such as N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamide, was achieved by reacting benzoyl isothiocyanate with 2-aminobenzothiazole .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry . Single-crystal X-ray diffraction can also be used to determine the conformational features of these compounds . The presence of imidazole and thiazole rings in the structure of N-(3-(1H-imidazol-1-yl)propyl)-4-(thiazol-2-yloxy)benzamide suggests that it may form specific non-covalent interactions, which could be elucidated through such structural analyses.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions. For example, the ligand N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamide undergoes tranamidation in the presence of PdCl2 . The reactivity of the imidazole and thiazole moieties in N-(3-(1H-imidazol-1-yl)propyl)-4-(thiazol-2-yloxy)benzamide could also be explored to understand its potential chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, can be influenced by the presence of different functional groups. The gelation behavior of some N-(thiazol-2-yl)benzamide derivatives has been investigated, indicating that these compounds can form stable gels in certain solvents, which is a property that could be relevant for the compound . Additionally, computational studies can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which are crucial for drug development .

Scientific Research Applications

Metabolism and Disposition

N-(3-(1H-imidazol-1-yl)propyl)-4-(thiazol-2-yloxy)benzamide is a compound of interest due to its biological activity and potential therapeutic applications. One study focused on the disposition and metabolism of a related orexin receptor antagonist, which showed that elimination of drug-related material occurs primarily via feces, with significant metabolism and negligible amounts excreted unchanged. The study highlighted the compound's metabolism pathways, including oxidation and subsequent rearrangement leading to various metabolites (Renzulli et al., 2011).

Therapeutic Potential

Further research has explored the therapeutic efficacy and safety of structurally similar compounds, such as sertaconazole, in the treatment of dermatological conditions like Pityriasis versicolor and cutaneous dermatophytosis. These studies demonstrate the high antifungal activity and excellent safety profile of these compounds, suggesting potential applications in topical therapy for fungal infections (Nasarre et al., 1992; Pedragosa et al., 1992).

Pharmacokinetics

The pharmacokinetics and metabolic pathways of related compounds have also been investigated, with studies on midazolam indicating significant first-pass metabolism and predominant excretion via the kidneys. These findings are crucial for understanding the pharmacokinetics of N-(3-(1H-imidazol-1-yl)propyl)-4-(thiazol-2-yloxy)benzamide and related compounds, which can inform dosage and administration strategies (Heizmann & Ziegler, 1981).

Allergic Inflammation

Additionally, synthetic analogues of gallic acid, which share structural motifs with N-(3-(1H-imidazol-1-yl)propyl)-4-(thiazol-2-yloxy)benzamide, have been studied for their effects on mast cell-mediated allergic inflammation. These studies suggest potential anti-inflammatory applications by suppressing histamine release and pro-inflammatory cytokines, offering insight into the compound's potential in treating allergic inflammatory diseases (Je et al., 2015).

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further developed and optimized for use as a drug or research tool .

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c21-15(18-6-1-9-20-10-7-17-12-20)13-2-4-14(5-3-13)22-16-19-8-11-23-16/h2-5,7-8,10-12H,1,6,9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXWFHCKQRUSBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCN2C=CN=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-imidazol-1-yl)propyl)-4-(thiazol-2-yloxy)benzamide

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